molecular formula C12H18BrN3O2 B13059113 tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B13059113
M. Wt: 316.19 g/mol
InChI Key: QHNBBNSNVBZZOQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a bromomethyl group and a pyrazolo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the bromomethyl group and the tert-butyl ester. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a wide range of derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility enable the creation of products with specific properties for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with molecular targets through covalent or non-covalent bonding. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the pyrazolo[1,5-a]pyrazine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific combination of a bromomethyl group and a pyrazolo[1,5-a]pyrazine ring. This combination provides distinct reactivity and binding properties, making it valuable for specialized applications in synthesis and drug design.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)6-9(7-13)14-16/h6H,4-5,7-8H2,1-3H3

InChI Key

QHNBBNSNVBZZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CBr)C1

Origin of Product

United States

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